3-Bromo-4,5-dichlorobenzotrifluoride

Overview

Description

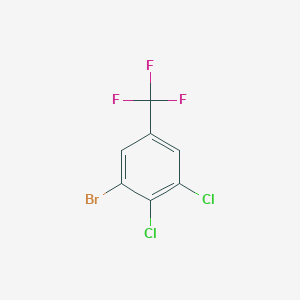

3-Bromo-4,5-dichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2BrCl2F3 . It has an average mass of 293.896 Da and a monoisotopic mass of 291.866882 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, dichloro, and trifluoro substituents .Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.520, a boiling point of 91-92 °C/10 mmHg, and a density of 1.833 g/mL at 25 °C .Scientific Research Applications

Oxidation Reactions

3-Bromo-4,5-dichlorobenzotrifluoride is utilized in the oxidation of amines and sulfides, leading to the production of amine oxides and sulfoxides. This process demonstrates its effectiveness in chemical transformations involving tertiary amines and sulfides, indicating its potential utility in various organic syntheses (Baumstark & Chrisope, 1981).

Epoxidation and Isomerization

The compound is also involved in epoxidation reactions, particularly with polyfluoro-3-chloro(bromo) compounds. The epoxidation process is coupled with the cleavage of the carbon skeleton and the formation of polyfluorocarboxylic acid sodium salts. Additionally, synthesized epoxy compounds from this process can be further subjected to isomerization into carbonyl compounds, showcasing its versatility in organic chemistry (Zapevalov et al., 2004).

NMR Investigations

In the field of nuclear magnetic resonance (NMR) spectroscopy, this compound is studied for its chemical shifts and coupling constants. This research provides valuable insights into the molecular structure and behavior of such compounds, contributing to a deeper understanding of their physical and chemical properties (Hinton & Jaques, 1973; 1974).

Synthesis of Polyhaloaromatics

This chemical is also used in the synthesis of poly- and perfluoro-1,3,5,7-tetrahydrobenzo compounds. These compounds, produced in high yields, demonstrate the compound's application in creating complex fluorinated structures, which are important in various industrial and pharmaceutical contexts (Porwisiak & Dmowski, 1991).

Extraction of Oxygen from Minerals

In geological research, this compound-related compounds, like bromine pentafluoride, are used for extracting oxygen from oxides and silicates. This technique is critical for isotopic analysis in geosciences, offering a more efficient and safer method compared to traditional techniques (Clayton & Mayeda, 1963).

Analysis of Steric Effects in Chemistry

The compound's derivatives are studied for their steric effects in chemistry. This includes understanding how the trifluoromethyl group can influence the reactivity and stability of other molecular structures. Such studies are essential for designing molecules with desired properties and reactivities (Schlosser et al., 2006).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Properties

IUPAC Name |

1-bromo-2,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNWCAFYCYUXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)

![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)